molecular formula C14H18N2O3S B4135854 methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate

Cat. No. B4135854
M. Wt: 294.37 g/mol
InChI Key: OCMBHKDKASATNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor of the Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in the signaling pathway of B cells, which are essential components of the immune system. TAK-659 has been shown to have potential as a therapeutic agent for various autoimmune diseases and cancers.

Mechanism of Action

Methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate works by inhibiting the activity of BTK, which is a critical enzyme involved in the signaling pathway of B cells. B cells play a crucial role in the immune system, and their dysregulation can lead to autoimmune diseases and cancers. By inhibiting BTK, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate prevents the activation and proliferation of B cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate is its specificity for BTK, which makes it a potent inhibitor of B cell signaling. Additionally, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been shown to have good pharmacokinetic properties, making it a promising therapeutic agent. However, one limitation of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate is its potential for off-target effects, which may lead to adverse events.

Future Directions

There are several future directions for the study of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of combination therapies that target multiple pathways involved in autoimmune diseases and cancers. Additionally, further studies are needed to determine the optimal dosing and administration of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate for different disease indications. Finally, the development of biomarkers to predict response to methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate may help to improve patient selection and treatment outcomes.

Scientific Research Applications

Methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Additionally, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has shown promise in the treatment of various cancers, including lymphoma and leukemia.

properties

IUPAC Name

methyl 4-(oxolan-2-ylmethylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-18-13(17)10-4-6-11(7-5-10)16-14(20)15-9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMBHKDKASATNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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